molecular formula C15H14BrN3O2S B2978770 5-bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034235-08-8

5-bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2978770
CAS No.: 2034235-08-8
M. Wt: 380.26
InChI Key: UMUCFMHUXVONQI-UHFFFAOYSA-N
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Description

This compound features a brominated furan-2-carboxamide core linked via an ethyl chain to a substituted pyrazole moiety. The pyrazole ring is functionalized with a 5-methyl group and a thiophen-2-yl substituent.

Properties

IUPAC Name

5-bromo-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c1-10-9-11(13-3-2-8-22-13)18-19(10)7-6-17-15(20)12-4-5-14(16)21-12/h2-5,8-9H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUCFMHUXVONQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant biological activity. Its structure includes a furan ring, a pyrazole ring, and a thiophene ring, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H14BrN3O2S\text{C}_{14}\text{H}_{14}\text{BrN}_3\text{O}_2\text{S}

Key Functional Groups

  • Furan Ring : Contributes to the compound's reactivity and biological interactions.
  • Pyrazole Ring : Known for its role in various pharmacological activities.
  • Thiophene Ring : Enhances the compound's electronic properties and stability.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable diketone.
  • Introduction of the Thiophene Ring : Coupling of the pyrazole intermediate with a thiophene derivative.
  • Bromination : Introduction of the bromine atom via bromination reactions.
  • Amidation : Formation of the carboxamide group through reaction with furan-2-carboxylic acid.

These methods can be optimized for yield and purity using techniques like column chromatography and spectroscopic methods for characterization .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. Research indicates that this compound may inhibit microbial growth by disrupting essential biochemical pathways, potentially affecting nucleic acid or protein synthesis in target organisms .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various drug-resistant bacteria. In vitro studies have demonstrated its effectiveness against strains such as Acinetobacter baumannii and Klebsiella pneumoniae . The following table summarizes some key findings regarding its antimicrobial efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Acinetobacter baumannii32 µg/mL
Klebsiella pneumoniae16 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Antibacterial Activity :
    A study evaluated the antibacterial activity of various derivatives, including this compound. The results indicated that this compound exhibited significant activity against resistant strains due to its ability to form hydrogen bonds and hydrophobic interactions with bacterial enzymes .
  • In Vivo Studies :
    Animal models have been used to assess the efficacy of this compound in treating infections caused by resistant bacterial strains. Results showed a reduction in bacterial load and improved survival rates in treated groups compared to controls .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide
  • Core Differences : Replaces the furan-2-carboxamide with thiophene-2-carboxamide and lacks the ethyl linker.
  • However, the absence of the ethyl linker may reduce conformational flexibility .
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • Core Differences : Substitutes the pyrazole-ethyl group with a thiazole ring.
  • Impact : Thiazole’s nitrogen/sulfur atoms may increase hydrogen-bonding capacity and metabolic stability compared to pyrazole derivatives. This could enhance bioavailability but alter target selectivity .
N-(5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl)-4-bromothiophene-2-carboxamide (6d)
  • Core Differences : Features a bromothiophene-carboxamide attached to a dichlorobenzyl-thiazole.
  • Impact : The dichlorobenzyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility. Compound 6d demonstrated significant cytotoxic effects in anticancer studies, suggesting brominated heterocycles are pharmacologically relevant .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~425.3 Bromo-furan, ethyl-pyrazole-thiophene 3.2 0.15
5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide ~393.2 Bromo-thiophene, phenyl-pyrazole 3.8 0.08
5-Bromo-N-(4-methyl-thiazol-2-yl)furan-2-carboxamide ~315.1 Bromo-furan, methyl-thiazole 2.5 0.30
Compound 6d ~469.8 Bromo-thiophene, dichlorobenzyl 4.5 0.03

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